molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

8-Aminoquinoline

Katalognummer: B160924
CAS-Nummer: 578-66-5
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: WREVVZMUNPAPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aminoquinoline (C₉H₈N₂, molecular weight 144.177) is a nitrogen-containing heterocyclic compound with a primary amino group at the 8-position of the quinoline scaffold . It serves as a privileged structure in medicinal chemistry due to its versatile coordination with transition metals, low cost, and adaptability in functionalization for drug discovery . Historically, this compound derivatives like primaquine and tafenoquine have been pivotal in antimalarial therapy, targeting hypnozoites of Plasmodium vivax . Beyond antimalarial applications, its derivatives exhibit antitumor, antimicrobial, and neuroprotective activities, often enhanced by structural modifications such as C5-H bromination or conjugation with triazoles or melatonin .

Vorbereitungsmethoden

The synthesis of 8-Aminoquinoline can be achieved through several methods:

Analyse Chemischer Reaktionen

8-Aminoquinoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

1. Historical Context and Efficacy
8-Aminoquinolines, particularly primaquine, have been pivotal in the treatment of malaria caused by Plasmodium vivax. They are effective against both the blood stages and the dormant liver stages (hypnozoites) of the parasite. Primaquine was first synthesized in the 1920s and has since been used extensively, though its use is limited by hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency .

2. Mechanism of Action
The mechanism by which 8-aminoquinolines exert their antimalarial effects involves the generation of reactive oxygen species (ROS) within the parasite. This oxidative stress leads to mitochondrial dysfunction and cell death. Recent studies have suggested that modifications to these compounds could enhance their efficacy while reducing toxicity .

3. Combination Therapies
Research indicates that coadministration of 8-aminoquinolines with other antimalarials like quinine or chloroquine can significantly improve treatment outcomes. For instance, studies have shown that combining primaquine with chloroquine reduces relapse rates in patients .

Drug Combination Efficacy Against Relapse (%) Methemoglobin Formation (%)
Primaquine + Quinine5%15%
Primaquine + Chloroquine26%5%

Neuroprotective Applications

1. Neurodegenerative Disease Research
Recent investigations have highlighted the potential of this compound derivatives as neuroprotective agents. Studies on synthetic this compound–metal complexes have shown promising results in protecting neuronal cells from oxidative damage. These compounds appear to activate key survival pathways, such as SIRT1/FOXO3a signaling, which are critical for maintaining neuronal health .

2. Clinical Implications
The neuroprotective properties of these compounds suggest their potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to chelate metal ions may also contribute to their efficacy by mitigating metal-induced toxicity in neuronal cells .

Emerging Research and Future Directions

1. Novel Derivatives and Drug Development
Ongoing research is focused on synthesizing new derivatives of this compound that retain their therapeutic effects while minimizing side effects. For example, hybrid compounds combining this compound with other pharmacophores are being explored for their multi-target capabilities in treating complex diseases like Alzheimer's disease .

2. Addressing G6PD Deficiency
Given the hemolytic risks associated with traditional 8-aminoquinolines, there is a pressing need for new formulations that are safe for G6PD-deficient patients. Tafenoquine, a newer analog, has shown promise but also carries similar restrictions regarding G6PD deficiency .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Aminoquinolines (e.g., Chloroquine)

  • Structural Differences: Unlike 8-aminoquinoline, 4-aminoquinolines feature an amino group at the 4-position, reducing their ability to coordinate with metals but improving stability in acidic environments (e.g., lysosomes in malaria parasites) .
  • Antimalarial Activity: Chloroquine, a 4-aminoquinoline, inhibits heme detoxification in Plasmodium but lacks efficacy against hypnozoites. In contrast, 8-aminoquinolines like tafenoquine achieve radical cure by targeting dormant liver stages .
  • Toxicity: Chloroquine causes retinal toxicity, while 8-aminoquinolines induce hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients .
Parameter This compound (Tafenoquine) 4-Aminoquinoline (Chloroquine)
Target Malaria Stage Liver hypnozoites, blood stages Blood stages only
Dosage Regimen Single dose (300 mg) Multi-day course
G6PD Deficiency Risk High Low
Key Resistance Mechanism Limited (newer derivative) Widespread (e.g., PfCRT mutations)
Primary Toxicity Hemolysis Retinopathy

Table 1: Antimalarial comparison between this compound and 4-aminoquinoline derivatives .

1,2,3-Triazole Hybrids

Conjugation of this compound with triazoles improves antimicrobial activity. For example, hybrid derivatives synthesized via Huisgen cycloaddition showed enhanced efficacy against Staphylococcus aureus (MIC: 2–8 µg/mL) compared to parent compounds . The triazole moiety introduces hydrogen-bonding interactions, boosting target affinity and selectivity.

Melatonin-8-Aminoquinoline Conjugates

This compound-melatonin hybrids exhibit dual neuroprotective effects:

  • Glutamate Toxicity Protection : Hybrids retained melatonin’s neuroprotective effects in HT22 cells, reducing glutamate-induced cytotoxicity by 40–60% .

Pharmacological and Metabolic Distinctions

Antimalarial Efficacy vs. Toxicity

  • Metabolic Pathways: this compound toxicity (e.g., primaquine-induced hemolysis) is linked to side-chain hydroxylation (e.g., 3'-hydroxyprimaquine), while antimalarial activity arises from aryl hydroxylation (e.g., 5-hydroxyprimaquine) . This divergence suggests that structural optimization could decouple efficacy from toxicity .
  • Drug Combinations: Tafenoquine synergizes with chloroquine but fails with dihydroartemisinin-piperaquine, underscoring metabolic incompatibilities unique to 8-aminoquinolines .

Antimicrobial and Antiparasitic Activity

  • Alkylaminoalkyl Derivatives: Modifying the side chain of this compound (e.g., WR242511) enhances antiparasitic activity but introduces dose-dependent hematotoxicity in primates .
  • Anticoccidial Effects: 8-Amino-1,2,3-triazole derivatives showed 90% inhibition of Eimeria tenella at 50 mg/kg, outperforming classical coccidiostats .

Biologische Aktivität

8-Aminoquinoline (8-AQ) is a significant compound in medicinal chemistry, particularly known for its antimalarial and antimicrobial properties. This article reviews the biological activities associated with 8-AQ, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a member of the quinoline family, which has been extensively studied for its pharmacological potential. This compound exhibits a range of biological activities, including antimalarial, antimicrobial, and neuroprotective effects. Its derivatives and metal complexes have been synthesized to enhance efficacy and reduce toxicity.

Antimalarial Activity

Mechanism of Action:
The antimalarial properties of 8-AQ are attributed to its ability to generate reactive oxygen species (ROS) through the formation of quinoneimine metabolites. This process induces oxidative stress in Plasmodium falciparum, the parasite responsible for malaria, leading to its growth inhibition .

Research Findings:

  • A study demonstrated that certain this compound derivatives had average 50% inhibitory concentrations (IC50) against P. falciparum ranging between 50-100 nM, significantly outperforming primaquine .
  • Tafenoquine (TFQ), an oral antimalarial drug from the 8-AQ family, has shown efficacy against various strains of Trypanosoma brucei, indicating its potential for treating sleeping sickness .

Table 1: Efficacy of Selected this compound Compounds Against P. falciparum

CompoundIC50 (nM)Notes
WR 238605<50Potential primaquine replacement
Tafenoquine<100Effective in rodent models
NPC1161<75Superior to primaquine and tafenoquine

Antimicrobial Activity

This compound also exhibits antimicrobial properties against Gram-negative bacteria. Metal complexes of 8-AQ have been shown to enhance these activities significantly.

Case Study:

  • A study found that bis(this compound) ligands demonstrated high selectivity for copper(II) chelation and were effective against various bacterial strains . The metal complexes exhibited superior antimicrobial activity compared to their parent compounds.

Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of this compound derivatives, particularly in models of oxidative stress.

Research Findings:

  • Synthetic metal complexes of 8-AQ have been shown to restore cell survival in human neuroblastoma cells exposed to hydrogen peroxide. These complexes upregulated the SIRT1/FOXO3a signaling pathway, enhancing antioxidant defenses and mitochondrial function .

Table 2: Neuroprotective Effects of Metal Complexes of this compound

ComplexCell LineEffect on Cell ViabilityMechanism
8AQ-Cu-5IuSH-SY5YSignificant restorationSIRT1 activation
8AQ-Cu-5NuSH-SY5YSignificant restorationAntioxidant defense enhancement

Q & A

Q. Basic: What is the role of 8-aminoquinoline as a directing group in C–H functionalization?

This compound acts as a bidentate directing group in transition-metal-catalyzed C–H activation, enabling regioselective functionalization of inert C–H bonds. The quinoline scaffold coordinates with metals (e.g., Cu, Pd, Ni) to stabilize intermediates, facilitating proximal C–H bond cleavage. For example, in copper-catalyzed reactions, it directs selective halogenation or alkylation at the C5 position of the quinoline core . Key steps include:

  • Coordination : The amino and pyridyl nitrogen atoms bind to the metal center.
  • C–H Activation : Metal insertion into the targeted C–H bond.
  • Functionalization : Coupling with electrophiles (e.g., alkyl bromides, azodicarbonamides) .

Q. Basic: What are common synthetic methods for preparing halogenated this compound derivatives?

Halogenation strategies focus on enhancing bioactivity (e.g., antimalarial, antitumor properties):

  • Copper-Catalyzed Bromination : Using CuI as a catalyst and alkyl bromides (e.g., CBr₄) for C5-selective bromination under mild conditions (e.g., 60°C in DCE) .
  • Electrophilic Halogenation : Direct halogenation at activated positions via radical or ionic pathways.
  • Post-Functionalization : Halogenated intermediates are further modified via cross-coupling (e.g., Suzuki-Miyaura) .

Q. Basic: How are this compound derivatives screened for antimalarial activity?

Primary screening involves:

  • In Vitro Assays : Testing against Plasmodium liver (hypnozoites) and blood stages.
  • In Vivo Models : Mouse prophylactic screens to assess causal prophylaxis (e.g., blocking relapse).
  • SAR Studies : Modifying the quinoline core and side chains to optimize efficacy and reduce hemolytic toxicity. For example, tafenoquine’s extended half-life compared to primaquine was identified through pharmacokinetic studies .

Q. Advanced: How can structure-activity relationship (SAR) studies address hemolytic toxicity in this compound antimalarials?

Key strategies include:

  • Enantiomeric Separation : NPC1161B, a chiral derivative, showed reduced toxicity while retaining activity against Plasmodium liver stages .
  • Metabolite Profiling : Identifying redox-active metabolites (e.g., 5-hydroxyprimaquine) responsible for oxidative stress in G6PD-deficient patients .
  • Side-Chain Engineering : Introducing bulky substituents to reduce hepatic sequestration and improve safety margins .

Q. Advanced: What methodological challenges arise in designing 8-amidoquinoline-based fluorescent probes for Zn²⁺ detection?

Critical considerations include:

  • Binding Affinity : Titration with Zn²⁺ to determine dissociation constants (e.g., using UV-Vis or fluorescence spectroscopy) .
  • Selectivity : Testing against competing ions (e.g., Ca²⁺, Mg²⁺) via interference studies.
  • Cell Permeability : Modifying carboxamido groups to enhance hydrophilicity and membrane penetration. For example, 8-amidoquinoline derivatives with PEG linkers improved intracellular zinc imaging .

Q. Advanced: How does enantioselective synthesis improve the therapeutic index of this compound antimalarials?

  • Chiral Resolution : NPC1161B, the (+)-enantiomer of primaquine, demonstrated 10-fold lower methemoglobinemia risk while maintaining radical cure efficacy in P. vivax models .
  • Metabolic Stability : Enantiomers differ in hepatic oxidation rates, impacting toxicity profiles. Pharmacokinetic modeling guides dose optimization .

Q. Advanced: What strategies enable efficient removal of the this compound directing group post C–H functionalization?

  • Acid/Base Hydrolysis : Cleavage under mild conditions (e.g., HCl/EtOH) without damaging sensitive functional groups.
  • Transamidation : Boc-protected intermediates undergo aminolysis with primary amines (e.g., benzylamine) in high yields .
  • Reductive Methods : Hydrogenolysis for substrates with reducible bonds .

Q. Advanced: How do metal coordination studies inform the design of this compound-based chelators?

  • Stability Constants : Potentiometric titration (e.g., with Cu²⁺) to quantify binding affinity. For example, this compound-Cu²⁺ complexes show logβ values >10, indicating strong chelation .
  • Selectivity : Competitive assays with Fe²⁺, Zn²⁺, and Al³⁺ to optimize specificity for target metals (e.g., in Alzheimer’s disease therapy) .

Q. Advanced: What mechanistic insights guide the optimization of copper-catalyzed C–H difluoromethylation?

  • Radical Pathways : Cu(I)/Cu(III) redox cycles enable transfer of difluoromethyl groups from reagents like TMSCF₂H.
  • Substrate Scope : Electron-deficient this compound amides show higher reactivity due to enhanced metal coordination .
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize reactive intermediates .

Q. Advanced: How can computational modeling accelerate the discovery of novel this compound derivatives?

  • DFT Calculations : Predict regioselectivity in C–H activation (e.g., Fukui indices for electrophilic attack).
  • Docking Studies : Simulate interactions with target enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) to prioritize synthetic targets .

Eigenschaften

IUPAC Name

quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVVZMUNPAPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5330-29-0 (di-HCl)
Record name 8-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4060369
Record name 8-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solidified mass or fragments; [Aldrich MSDS]
Record name 8-Aminoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9679
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00055 [mmHg]
Record name 8-Aminoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9679
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

578-66-5
Record name 8-Aminoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-AMINOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-quinolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-8-nitroquinoline (Intermediate-11, step-2, 150 mg, 0.71 mmol) in EtOAc (3 mL) was added 10% Pd on C (75 mg) and the suspension was hydrogenated in a Parr apparatus for 4 h at 20 psi. Then the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by column chromatography using 10% EtOAc in CHCl3 to afford 50 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.71 (d, 1H), 8.17 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 1H), 7.28 (t, J=7.8 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.86 (d, J=7.2 Hz, 1H), 5.90 (s, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 30:70:1 EtOAc/hexane/NEt3 to obtain 8-aminoquinoline as an off-white solid (220 mg, 1.53 mmol, 41.3% yield).: mp 65-67° C. (lit. 62.5-64° C., Dewar, M. J. S. et. al., Journal of the Chemical Society, 1956, 2556 and 62.5-64° C., Richardson, A. et. al., Journal of Organic Chemistry, 1960, 25, 1138); 1H NMR (300 MHz, CDCl3) δ8.76 (dd, 1 H, J=4.23, 1.75 Hz), 8.06 (dd, 1 H, J=8.20, 1.96), 7.37-7.30 (om's, 2 H), 7.15 (dd, 1 H, J=8.01, 1.30), 6.92 (dd, 1 H, J=7.51, 1.42), 4.98 (br s, 2 H, N--H2); MS (EI) 144; Analysis: Calculated C 74.98, H 5.59, N 19.43; Found C 74.88, H 5.67, N 19.26.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
41.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 130131284
8-Aminoquinoline
CID 130131284
8-Aminoquinoline
CID 130131284
8-Aminoquinoline
CID 130131284
8-Aminoquinoline
CID 130131284
8-Aminoquinoline
CID 130131284
CID 130131284
8-Aminoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.